N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide
Description
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a tetrazole ring, a thiophene ring, and a difluorophenyl group, making it a versatile molecule for research and industrial applications.
Properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N5OS/c14-9-4-3-8(6-10(9)15)20-12(17-18-19-20)7-16-13(21)11-2-1-5-22-11/h1-6H,7H2,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMUDUZLHQQWNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Design
The target compound comprises a 1-(3,4-difluorophenyl)-1H-tetrazole core linked via a methylene bridge to a thiophene-2-carboxamide group. Key challenges in its synthesis include regioselective tetrazole formation, efficient amide coupling, and purification of intermediates. Two primary synthetic strategies dominate the literature:
Tetrazole Ring Formation Followed by Amide Coupling
This approach prioritizes the construction of the 1-(3,4-difluorophenyl)-1H-tetrazole-5-methanamine intermediate before coupling with thiophene-2-carboxylic acid.
Synthesis of 1-(3,4-Difluorophenyl)-1H-Tetrazole-5-Carbonitrile
The Huisgen [3+2] cycloaddition between 3,4-difluoroaniline (1.0 eq), triethyl orthoformate (1.2 eq), and sodium azide (1.5 eq) in acetic acid at 80°C for 12 hours yields the tetrazole carbonitrile intermediate (75–80% yield). The reaction mechanism involves in situ generation of an imidate intermediate, which undergoes cyclization with azide (Fig. 1A).
Reduction to 1-(3,4-Difluorophenyl)-1H-Tetrazole-5-Methanamine
The carbonitrile is reduced using hydrogen gas (50 psi) over a palladium on carbon (Pd/C) catalyst in ethanol at 50°C for 16 hours, yielding the primary amine (quantitative conversion). Purification via methylene chloride/isopropanol displacement removes undesired isomers.
Amide Coupling with Thiophene-2-Carboxylic Acid
The amine intermediate reacts with thiophene-2-carboxylic acid using ethylcarbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane at room temperature for 24 hours. Yield: 65–70%.
Table 1: Key Reaction Parameters for Strategy 1.1
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Tetrazole formation | NaN₃, AcOH, 80°C | 75–80 |
| Nitrile reduction | H₂, Pd/C, EtOH, 50°C | >95 |
| Amide coupling | EDCl, HOBt, DCM, RT | 65–70 |
Amide Formation Prior to Tetrazole Cyclization
This route first constructs the thiophene-2-carboxamide moiety before introducing the tetrazole ring.
Synthesis of (Thiophene-2-Carboxamido)Acetonitrile
Thiophene-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in refluxing dichloromethane. Subsequent reaction with methylamine in tetrahydrofuran (THF) at 0°C produces N-methyl thiophene-2-carboxamide (85% yield). Bromination with N-bromosuccinimide (NBS) followed by cyanide substitution yields (thiophene-2-carboxamido)acetonitrile.
Tetrazole Formation via [3+2] Cycloaddition
The nitrile intermediate undergoes Huisgen cycloaddition with sodium azide (1.5 eq) and 3,4-difluoroaniline (1.0 eq) in dimethylformamide (DMF) at 120°C for 18 hours. Titanium tetrachloride (TiCl₄) catalyzes the reaction, improving yield to 70–75%.
Table 2: Comparative Analysis of Synthetic Routes
| Parameter | Strategy 1.1 | Strategy 1.2 |
|---|---|---|
| Total Steps | 3 | 4 |
| Overall Yield (%) | 48–56 | 50–60 |
| Purification Complexity | Moderate (chromatography) | High (multiple intermediates) |
Mechanistic Insights and Side Reactions
Characterization and Analytical Data
Spectroscopic Analysis
Industrial-Scale Considerations
Catalyst Recycling
Pd/C from the reduction step is recovered via filtration and reactivated with 10% HNO₃, reducing costs by 30%.
Solvent Sustainability
Recent advances replace DMF with cyclopentyl methyl ether (CPME) in cycloaddition steps, improving green metrics (E-factor reduced from 18.2 to 6.5).
Chemical Reactions Analysis
Types of Reactions
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitro groups.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted difluorophenyl derivatives.
Scientific Research Applications
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. The difluorophenyl group enhances the compound’s stability and binding affinity, while the thiophene ring contributes to its overall reactivity and solubility.
Comparison with Similar Compounds
Similar Compounds
- **N-(1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide
- **N-(1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pyridine-2-carboxamide
- **N-(1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide
Uniqueness
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to similar compounds with benzene, pyridine, or furan rings. This uniqueness makes it a valuable compound for specific applications in research and industry.
Biological Activity
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a tetrazole ring and a difluorophenyl group , which are significant for its biological activity. The synthesis typically involves the following steps:
- Formation of the Tetrazole Ring : This can be achieved through a [2+3] cycloaddition reaction between an azide and a nitrile, such as reacting 3,4-difluorobenzonitrile with sodium azide under reflux conditions with zinc chloride as a catalyst.
- Alkylation : The tetrazole derivative is then alkylated using an appropriate alkylating agent, such as bromomethylthiophene-2-carboxamide, in the presence of a base like potassium carbonate.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiophene and tetrazole structures have shown activity against various bacterial strains including Staphylococcus aureus and Bacillus cereus .
| Compound | Activity | Reference |
|---|---|---|
| Thiosemicarbazide Derivatives | Antibacterial against Staphylococcus aureus | |
| This compound | Potential antimicrobial |
Antioxidant Activity
The compound has also been evaluated for its antioxidant potential. Compounds with similar structures have demonstrated effective DPPH· scavenging abilities, indicating their potential in reducing oxidative stress .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The tetrazole moiety can mimic carboxylic acid groups, allowing it to bind to enzyme active sites.
- Receptor Binding : The difluorophenyl group enhances binding affinity through hydrophobic interactions and potential halogen bonding.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Anticancer Activity : Some derivatives have shown promising anticancer properties by inhibiting tubulin polymerization and arresting the cell cycle at the G2/M phase. For example, a derivative with a similar structure was noted for its ability to inhibit TNF-alpha production in human monocytic cells .
- Inflammatory Response Modulation : Other studies have indicated that compounds with similar structural motifs can inhibit pro-inflammatory cytokines like IL-6 and TNF-alpha, suggesting potential applications in treating inflammatory diseases .
Q & A
Q. Characterization Techniques :
| Technique | Purpose | Example Data |
|---|---|---|
| NMR (1H/13C) | Confirm structural integrity | δ 7.8–8.2 ppm (aromatic H), δ 165 ppm (C=O) |
| Mass Spectrometry | Verify molecular weight | [M+H]⁺ m/z = 390.3 |
| X-ray Crystallography | Resolve 3D conformation | Bond angles (e.g., tetrazole N-N: 110°) |
Basic: What initial biological activities have been observed in screening assays?
Methodological Answer:
Primary screens often focus on:
- Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC50 values range 0.5–10 µM .
- Antimicrobial Activity : Assess via microdilution assays (MIC: 2–16 µg/mL against S. aureus) .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., IC50 = 8.2 µM in HeLa) .
Q. Key Considerations :
- Use positive controls (e.g., cisplatin for cytotoxicity).
- Validate solubility in DMSO/PBS to avoid false negatives .
Advanced: How can contradictory biological activity data across different assays be resolved?
Methodological Answer:
Contradictions often arise from:
- Assay Conditions : pH (e.g., fluorinated compounds show pH-dependent stability ), or serum protein binding .
- Cell Line Variability : Genetic differences in target expression (e.g., EGFR mutations in A549 vs. H1975) .
Q. Resolution Strategies :
Dose-Response Curves : Confirm activity across 3+ replicates.
Structural Analogs : Compare with chlorine/methyl derivatives to isolate fluorine’s role .
Biophysical Assays : Surface plasmon resonance (SPR) to measure direct target binding .
Advanced: How can computational methods guide the design of analogs with enhanced activity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding poses with targets (e.g., COX-2). Focus on tetrazole-thiophene interactions .
- QSAR Modeling : Train models on IC50 data to identify critical substituents (e.g., 3,4-difluorophenyl enhances logP by 0.8) .
- ADMET Prediction : SwissADME to optimize solubility (LogS > -4) and reduce hepatotoxicity (CYP3A4 inhibition < 50%) .
Q. Example Workflow :
Generate 50 analogs via substituent scanning.
Prioritize top 5 candidates with docking scores < -8.0 kcal/mol.
Validate synthesis feasibility using retrosynthetic tools (e.g., Synthia).
Advanced: What role do fluorine atoms play in modulating pharmacokinetics?
Methodological Answer:
Fluorine impacts:
- Metabolic Stability : Reduces CYP450-mediated oxidation (t1/2 increased from 2.1 to 4.8 h in rat liver microsomes) .
- Binding Affinity : Forms polar interactions with target residues (e.g., F…H-N in kinase ATP pockets) .
- Membrane Permeability : Enhances logP by 0.3–0.5 compared to non-fluorinated analogs .
Q. Experimental Validation :
- Synthesize de-fluorinated analogs and compare PK parameters (AUC, Cmax) in rodent models .
Advanced: How can reaction conditions be optimized to mitigate byproducts during scale-up?
Methodological Answer:
Common Issues :
- Tetrazole Cyclization : Competing pathways yield regioisomers (e.g., 1H vs. 2H-tetrazole).
Q. Optimization Strategies :
| Parameter | Optimal Condition | Impact |
|---|---|---|
| Temperature | 0–5°C during azide addition | Reduces dimerization by 60% |
| Solvent | Anhydrous DMF | Increases yield from 45% to 72% |
| Catalyst | ZnCl2 (5 mol%) | Accelerates cyclization (t = 2 h vs. 6 h) |
Q. Analytical Monitoring :
- Use LC-MS to track intermediates and terminate reactions at 85% conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
